(5R)-5-Hydroxy-3-oxohexanoic acid
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Overview
Description
(5R)-5-Hydroxy-3-oxohexanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group and a keto group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Hydroxy-3-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyhexanoic acid. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic oxidation of 5-hydroxyhexanoic acid using specific oxidases can yield the desired product with high purity . Additionally, microbial fermentation processes have been explored for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Hydroxy-3-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to form 5-hydroxyhexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: 5-hydroxyhexanoic acid.
Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-Hydroxy-3-oxohexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5R)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and keto groups allow it to participate in various biochemical processes, including energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyhexanoic acid: Similar structure but lacks the keto group.
5-Oxohexanoic acid: Similar structure but lacks the hydroxyl group.
Hexanoic acid: Lacks both the hydroxyl and keto groups.
Uniqueness
(5R)-5-Hydroxy-3-oxohexanoic acid is unique due to the presence of both hydroxyl and keto groups on the same molecule, which allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
Properties
CAS No. |
821772-72-9 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(5R)-5-hydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
ZQPJZYKENZNLOW-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(=O)O)O |
Canonical SMILES |
CC(CC(=O)CC(=O)O)O |
Origin of Product |
United States |
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